![molecular formula C17H21BO3 B190016 (4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid CAS No. 158937-25-8](/img/structure/B190016.png)
(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid is a boronic acid derivative with the molecular formula C12H17BO3 and a molecular weight of 220.08 g/mol . This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . It is also referred to as 4-n-Pentyloxybenzeneboronic acid .
Preparation Methods
The synthesis of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the reaction of phenylboronic acid with pentyloxybenzene under specific conditions. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to produce the boronic acid . Industrial production methods often involve similar routes but are optimized for large-scale synthesis.
Chemical Reactions Analysis
(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, resulting in the formation of a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Substitution Reactions: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common reagents used in these reactions include palladium catalysts, bases, and various electrophiles such as alkenes, alkynes, and halides . The major products formed from these reactions are typically aryl or vinyl compounds with new functional groups attached.
Scientific Research Applications
Organic Synthesis
(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid serves as an essential building block in organic synthesis. Its boronic acid functional group allows for various reactions, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. This property is crucial for synthesizing complex organic molecules.
Case Study: Synthesis of Pharmaceutical Intermediates
A study demonstrated the utility of this compound in synthesizing key pharmaceutical intermediates. The compound's ability to form stable complexes with diols enhances its effectiveness in these reactions, facilitating the development of new drugs.
Materials Science
The compound is employed in the development of advanced materials, including liquid crystals and organic semiconductors. Its unique pentyloxy substitution pattern imparts specific physical properties that are beneficial for creating materials with high thermal stability and electronic conductivity.
Data Table: Material Properties Comparison
Property | This compound | Other Boronic Acids |
---|---|---|
Thermal Stability | High | Moderate |
Electronic Conductivity | Excellent | Variable |
Solubility | Moderate | Varies |
Biological Research
Research indicates that this compound interacts with various biological macromolecules. It has been shown to inhibit cytochrome P450 enzymes, particularly CYP2D6, which plays a significant role in drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs.
Case Study: Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound effectively inhibits CYP2D6 activity. This inhibition was quantified using enzyme assays that measured substrate conversion rates before and after the addition of the compound.
Industrial Applications
The compound is also utilized in industrial applications due to its properties that allow for the creation of specialized materials. Its role as a reagent in various chemical processes makes it valuable for large-scale production settings.
Data Table: Industrial Applications Overview
Application | Description |
---|---|
Polymer Production | Used as a monomer in polymer synthesis |
Liquid Crystal Displays | Acts as a precursor for liquid crystal materials |
Drug Development | Serves as an intermediate in pharmaceutical synthesis |
Mechanism of Action
The mechanism of action of (4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its ability to form stable complexes with various electrophiles. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of these complexes.
Comparison with Similar Compounds
(4’-(Pentyloxy)-[1,1’-biphenyl]-4-yl)boronic acid is similar to other boronic acids, such as phenylboronic acid and 4-methoxyphenylboronic acid. its unique pentyloxy substituent provides distinct reactivity and stability, making it particularly useful in certain synthetic applications . Similar compounds include:
Phenylboronic Acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.
4-Methoxyphenylboronic Acid: A boronic acid with a methoxy substituent, offering different reactivity compared to the pentyloxy group.
Biological Activity
(4'-(Pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid, identified by CAS number 158937-25-8, is a boronic acid derivative that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by the presence of a pentyloxy group attached to a biphenyl structure, which enhances its solubility and biological interactions.
- Molecular Formula : C17H21BO
- Molecular Weight : 284.16 g/mol
- Purity : Typically ≥ 95%
- Physical State : Solid
The primary biological activity attributed to this compound is its role as an inhibitor of certain enzymes involved in cellular processes. Notably:
- Enzyme Inhibition : It has been shown to inhibit 15-lipoxygenase , an enzyme implicated in inflammatory processes and certain cancers. This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases and cancer .
Anticancer Properties
Research indicates that this compound exhibits anticancer properties through the modulation of lipid metabolism and inflammatory pathways. Studies have demonstrated:
- Inhibition of Cancer Cell Proliferation : In vitro studies show that this compound can inhibit the proliferation of various cancer cell lines, including those associated with chronic myeloid leukemia. The mechanism involves the induction of apoptosis in malignant cells .
Antifungal Activity
This compound has also been evaluated for its antifungal properties:
- Inhibition of Fungal Growth : It targets 1,3-β-D glucan synthase , crucial for fungal cell wall synthesis. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death .
Case Study 1: Inhibition of 15-Lipoxygenase
A study investigated the effects of this compound on human 15-lipoxygenase activity. The findings revealed:
- IC50 Value : The compound exhibited an IC50 value indicating effective inhibition at low concentrations.
- Mechanistic Insights : The inhibition was found to be competitive, suggesting that it binds to the active site of the enzyme, preventing substrate access .
Case Study 2: Antifungal Efficacy
In another study focusing on antifungal applications:
- Testing Against Candida Species : The compound was tested against various strains of Candida. Results indicated significant antifungal activity with minimum inhibitory concentrations (MICs) comparable to established antifungal agents.
- Synergistic Effects : When combined with other antifungal drugs, this compound displayed synergistic effects, enhancing overall efficacy .
Data Table: Biological Activities Summary
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A general procedure involves reacting halogenated biphenyl precursors (e.g., aryl bromides or iodides) with boronic acids under palladium catalysis. For example, trans-dichlorobis(XPhos)palladium(II) is an effective precatalyst, with sodium carbonate as a base in solvent systems like toluene/water or THF/water. Reaction optimization often requires inert conditions (e.g., nitrogen atmosphere) and temperatures between 80–100°C. Yields exceeding 90% are achievable with proper stoichiometric ratios .
Q. How is the compound characterized to confirm its structural integrity?
Post-synthesis characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, and ³¹P NMR) and high-resolution mass spectrometry (HRMS). For instance:
- ¹H NMR : Peaks in δ 7.73–7.87 ppm confirm aromatic protons.
- ¹³C NMR : Signals at ~120–140 ppm validate the biphenyl backbone.
- HRMS : Matches calculated [M−H]⁻ or [M+H]⁺ values within ±0.3 ppm error .
Q. What safety precautions are critical when handling this compound?
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Key precautions include:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid dust/aerosol inhalation.
- Storage : Keep sealed in a cool (<25°C), dry, and ventilated area, away from oxidizers .
Q. What are its primary applications in organic synthesis?
This boronic acid is widely used in:
- Suzuki-Miyaura couplings : To construct biaryl motifs in pharmaceuticals and materials science.
- Fragment-based drug discovery : As a building block for kinase inhibitors or Hsp90 modulators .
Advanced Research Questions
Q. How can reaction conditions be optimized for low-yielding Suzuki-Miyaura couplings involving this compound?
Key parameters include:
- Catalyst selection : Pd(OAc)₂ with SPhos or XPhos ligands improves steric tolerance.
- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky substrates.
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) mitigates decomposition.
- Additives : K₃PO₄ or Cs₂CO₃ increases coupling efficiency with electron-deficient aryl halides .
Q. How should researchers address discrepancies in toxicity data for this compound?
While some safety data sheets (SDS) classify it as acutely toxic (H302/H312/H332), others note incomplete toxicological characterization. To resolve contradictions:
- Assume worst-case scenarios : Treat as a Category 4 toxin until further data is available.
- Conduct in vitro assays : Use HepG2 or HEK293 cells to assess cytotoxicity.
- Monitor degradation products : Thermogravimetric analysis (TGA) identifies toxic fumes (e.g., CO, B₂O₃) during combustion .
Q. What strategies improve its stability in long-term storage?
- Anhydrous conditions : Store under argon with molecular sieves to prevent boroxine formation.
- Light sensitivity : Use amber glass vials to avoid photodegradation.
- Temperature control : Stability decreases above 25°C; refrigerate at 4°C for extended periods .
Q. How can computational methods aid in designing derivatives of this compound?
- Docking studies : Predict binding affinities for targets like Hsp90 using AutoDock Vina.
- DFT calculations : Optimize boronic acid geometry (B-O bond angles) for enhanced reactivity.
- QSAR models : Correlate substituent effects (e.g., pentyloxy vs. methoxy) with bioactivity .
Q. Data Contradictions and Methodological Gaps
Q. Why do reported melting points and spectral data vary across sources?
Discrepancies arise from:
- Purity differences : Commercial samples (95–98% purity) may contain anhydride byproducts.
- Crystallinity : Amorphous vs. crystalline forms affect melting ranges.
- Solvent residues : Trace THF or toluene in NMR samples shifts δ values .
Q. What experimental controls are essential when using this compound in biological assays?
- Boronate esterification : Pre-treat with diols (e.g., mannitol) to stabilize the boronic acid.
- Cytotoxicity blanks : Include phenylboronic acid as a negative control.
- Protease inhibition checks : Test against serine proteases (e.g., chymotrypsin) to rule off-target effects .
Properties
IUPAC Name |
[4-(4-pentoxyphenyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-2-3-4-13-21-17-11-7-15(8-12-17)14-5-9-16(10-6-14)18(19)20/h5-12,19-20H,2-4,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDYXLZXTNHAFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463507 | |
Record name | [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158937-25-8 | |
Record name | [4'-(Pentyloxy)[1,1'-biphenyl]-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Pentyloxybiphenyl-4-boronic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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